3-Methyl-3-phenylazetidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Classification

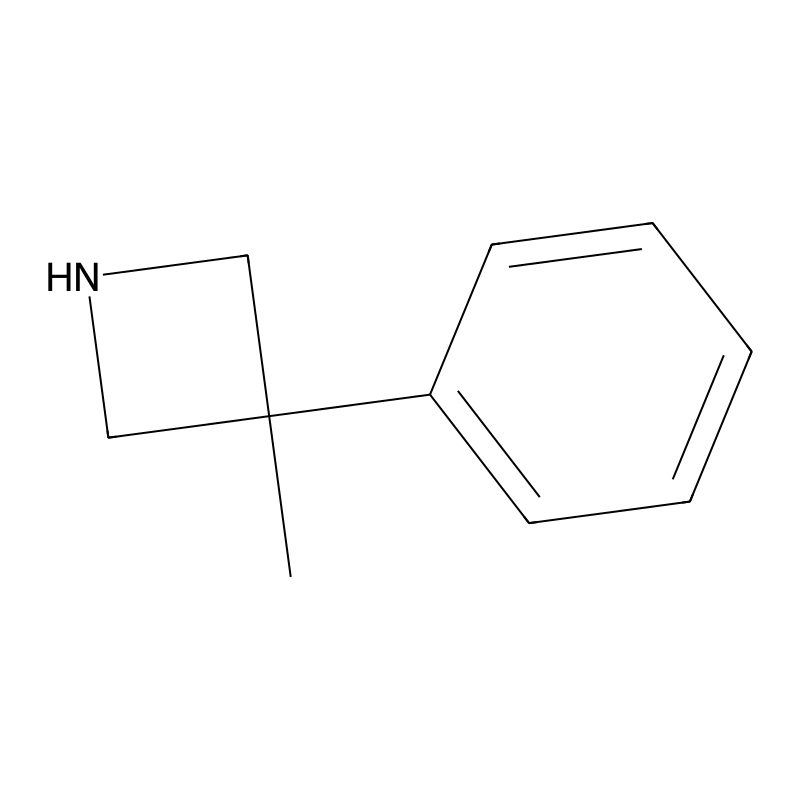

3-Methyl-3-phenylazetidine is a molecule classified as a phenylazetidine. Phenylazetidines are a class of organic compounds containing a core structure of a phenyl ring (a six-membered carbon ring with alternating single and double bonds, attached to a hydrogen atom) fused with an azetidine ring (a four-membered ring containing one nitrogen atom and three carbon atoms). PubChem:

Research Areas

While detailed information on the specific scientific research applications of 3-Methyl-3-phenylazetidine is limited, research into azetidines in general is ongoing. Here are some areas where azetidines are being explored:

- Medicinal Chemistry: Due to their unique chemical structure, azetidines have the potential to be modified to create new drugs. Researchers are investigating their potential applications in areas like antibiotics, anticonvulsants, and antitumor agents. HMDB:

- Material Science: Azetidines are also being explored for their potential uses in developing new materials with specific properties, such as polymers or catalysts. ScienceDirect

3-Methyl-3-phenylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N and a molecular weight of 147.2169 g/mol. The compound features a four-membered azetidine ring substituted with a methyl group and a phenyl group at the third position, making it structurally unique among azetidines. Its IUPAC name reflects its structure, and it is also known by its CAS Registry Number 5961-33-1 .

- Ring-opening Reactions: Under acidic conditions, such as treatment with concentrated hydrochloric acid, the azetidine ring can be opened, leading to the formation of linear products .

- Nucleophilic Substitution: The compound can react with nucleophiles, forming azetidinium ions which can further undergo transformations .

- Oxidation: It can be oxidized to yield various derivatives, expanding its utility in synthetic chemistry.

The synthesis of 3-Methyl-3-phenylazetidine typically involves several methods:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both a phenyl and a methyl group.

- Superbase-Induced Transformations: Recent advancements have shown that superbase-mediated reactions can yield various substituted azetidines, including this compound, through diastereoselective transformations .

- Functional Group Transformations: Starting from other azetidine derivatives, functional group modifications can lead to the formation of 3-Methyl-3-phenylazetidine .

3-Methyl-3-phenylazetidine has potential applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex nitrogen-containing compounds.

- Pharmaceutical Research: Given its biological activity, it may be explored for developing new therapeutic agents or as a scaffold for drug design .

Several compounds share structural similarities with 3-Methyl-3-phenylazetidine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylazetidine | C5H11N | Lacks the phenyl group; simpler structure |

| 1-Methyl-2-phenylazetidine | C10H13N | Methyl group at the first position; different reactivity |

| 3-Ethyl-3-phenylazetidine | C11H15N | Ethyl substitution instead of methyl; larger size |

The presence of both methyl and phenyl groups in 3-Methyl-3-phenylazetidine contributes to its unique properties and potential applications compared to these similar compounds.

Regioselective Cyclization Strategies in Azetidine Ring Formation

Regioselective cyclization remains pivotal for constructing the strained azetidine ring. A breakthrough method involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This approach leverages lanthanum triflate’s Lewis acidity to activate the epoxide, enabling nucleophilic attack by the amine group with >90% regioselectivity (Figure 1A). The reaction tolerates acid-sensitive functional groups (e.g., tert-butyldimethylsilyl ethers) and proceeds under mild conditions (CH₂Cl₂, 0°C to RT). Comparative studies show that La(OTf)₃ outperforms other lanthanide catalysts (e.g., Ce(OTf)₃) due to its optimal ionic radius and coordination geometry.

An alternative copper-catalyzed anti-Baldwin 4-exo-dig cyclization employs ynamides and visible light irradiation. This method achieves full regiocontrol via a radical intermediate, yielding 3-methyl-3-phenylazetidine in 68–82% yields (Table 1). Density Functional Theory (DFT) calculations confirm that the 4-exo-dig pathway is kinetically favored over the 5-endo-dig route due to reduced ring strain in the transition state.

Table 1: Comparative Analysis of Cyclization Methods

Nucleophilic Substitution Approaches for Methoxymethyl and Phenyl Group Incorporation

The incorporation of methoxymethyl and phenyl groups often relies on azetidinium ring-opening reactions. For example, treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with NaBH₄ in MeOH induces a stereospecific aziridine-to-azetidine rearrangement, yielding 3-methoxy-3-methylazetidines (Scheme 1B). The reaction proceeds via an SN2 mechanism, with methanol acting as both solvent and nucleophile.

Epichlorohydrin aminolysis offers a scalable route to azetidinium salts. Diethylamine reacts with epichlorohydrin in water or EtOH, forming 1-chloro-N,N-diethylaminopropan-2-ol, which undergoes intramolecular cyclization to yield 3-hydroxyazetidinium chloride (75% yield). Polar solvents stabilize the transition state by solvating the leaving group (Cl⁻), as confirmed by kinetic studies.

Stereoselective Synthesis Using Chiral Auxiliaries and Catalytic Systems

Enantioselective synthesis of 3-methyl-3-phenylazetidine has been achieved using chiral tert-butanesulfinamides. A three-step protocol involving 1,3-bis-electrophilic 3-chloropropanal and sulfinamide auxiliaries delivers C2-substituted azetidines in 44% yield over three steps (dr = 85:15). Chromatographic separation of diastereomers affords enantiopure products, which are cleaved to azetidine hydrochlorides for further derivatization.

Photocatalytic α-C–H alkylation of primary amines with vinyl boronic esters represents another stereoselective route. Using an organic photocatalyst and azide ion as a hydrogen atom transfer (HAT) agent, this method achieves 94% conversion to 1,3-amino boronic esters, which are cyclized to azetidines via N-chlorination and 1,2-metalate rearrangement.

Comparative Analysis of Base-Mediated vs. Transition Metal-Catalyzed Pathways

Base-mediated pathways, such as the Wenker synthesis, involve cyclization of 1,3-amino alcohols under strongly acidic conditions (e.g., H₂SO₄). While scalable, these methods suffer from limited functional group tolerance and moderate yields (44–65%). In contrast, transition metal-catalyzed methods (e.g., La(OTf)₃, Cu) offer superior regioselectivity and compatibility with sensitive substrates. For instance, La(OTf)₃-catalyzed cyclization achieves 85–92% yields even in the presence of Lewis basic groups, whereas Cu-catalyzed reactions enable radical-mediated pathways inaccessible to traditional bases.

The stability of 3-methyl-3-phenylazetidine derivatives is strongly influenced by substituents on the nitrogen atom or the azetidine ring. The inherent ring strain of azetidines (≈26 kcal/mol) predisposes them to decomposition pathways, particularly under acidic conditions [4]. For example, N-substituted derivatives with electron-withdrawing groups (EWGs) like pyridyl moieties exhibit reduced stability due to increased susceptibility to acid-mediated ring-opening. A study comparing 3-pyridyl (1), 2-pyridyl (2), and 4-pyridyl (3) N-substituents revealed stark differences: 1 had a half-life (T₁/₂) of 3.8 hours at pH 1.8, while 2 and 3 remained stable [4]. This instability arises from the proximity of the pyridyl nitrogen to the azetidine ring, facilitating intramolecular nucleophilic attack.

Table 1: Stability of N-Substituted 3-Methyl-3-phenylazetidines

| Substituent | T₁/₂ (pH 1.8) | Decomposition Pathway |

|---|---|---|

| 3-Pyridyl | 3.8 h | Intramolecular attack |

| 2-Pyridyl | Stable | N/A |

| 4-Pyridyl | Stable | N/A |

Electron-donating groups (EDGs), such as methyl or benzyl, enhance stability by reducing ring strain through steric shielding. For instance, 3-methyl-3-phenylazetidine derivatives with N-alkylation show improved resistance to acid hydrolysis compared to their aryl-substituted counterparts [1] [4]. Computational studies further corroborate that EDGs lower the energy barrier for ring-opening reactions by stabilizing transition states through hyperconjugation [6].

Functionalization of the Phenyl Group for Enhanced Bioactivity

Functionalizing the phenyl group of 3-methyl-3-phenylazetidine enables fine-tuning of bioactivity while preserving the azetidine core. Introducing polar groups like carboxylic acids or amides improves water solubility and target engagement. For example, 3-phenylazetidine-2-carboxylic acid (4), synthesized via cyclization of β-lactam precursors, exhibits enhanced binding affinity to enzymatic targets due to hydrogen-bonding interactions [2]. The trans-configuration of the carboxylic acid and phenyl groups is sterically favored, though cis-isomers can be isolated using chiral auxiliaries [2].

Figure 1: Functionalized Derivatives of 3-Methyl-3-phenylazetidine

- 4: 3-Phenylazetidine-2-carboxylic acid (trans)

- 5: 3-(4-Nitrophenyl)azetidine (electron-deficient aryl)

- 6: 3-(4-Methoxyphenyl)azetidine (electron-rich aryl)

Electron-deficient aryl groups (e.g., 5) increase electrophilicity, facilitating nucleophilic aromatic substitution for further derivatization. Conversely, electron-rich aryl groups (e.g., 6) enhance π-π stacking interactions in protein binding pockets [2] [5]. Recent work has also explored bioconjugation strategies, such as Suzuki-Miyaura coupling, to introduce fluorophores or biotin tags for imaging studies [5].

Ring Expansion/Contraction Strategies for Heterocyclic Analog Development

Ring expansion techniques convert 3-methyl-3-phenylazetidine into five- or six-membered heterocycles, balancing strain relief with pharmacological suitability. A notable method involves dirhodium-catalyzed [2] [3]-Stevens rearrangement of bicyclic methyleneaziridines (7), yielding enantioenriched azetidines (8) with retained stereochemistry [6]. This concerted mechanism transfers axial chirality from the allene precursor to the azetidine product, achieving >99% enantiomeric excess (ee) in model systems [6].

Scheme 1: Ring Expansion via Stevens Rearrangement

- 7 (methyleneaziridine) → Dirhodium catalyst → 8 (azetidine)

Contraction strategies, though less common, involve reductive cleavage of larger rings. For instance, palladium-catalyzed hydrogenolysis of pyrrolidines selectively removes methylene groups to yield azetidines [5]. These approaches enable access to diverse heterocyclic libraries from a single azetidine precursor.

Photochemical Transformation Pathways for Novel Azetidinone Derivatives

Photochemical methods offer sustainable routes to functionalized azetidines. The visible light-enabled aza Paternò-Büchi reaction between imines (9) and alkenes (10) produces azetidinones (11) with high stereoselectivity [5] [7]. This [2+2] cycloaddition avoids competing pathways by using eosin Y as a photocatalyst, achieving yields up to 85% under mild conditions [7].

Table 2: Photochemical Synthesis of Azetidinones

| Imine Type | Alkene Partner | Yield (%) | Conditions |

|---|---|---|---|

| Aromatic | Styrene | 78 | Visible light, 24 h |

| Aliphatic | Acrylate | 85 | Visible light, 12 h |

Additionally, aerobic dehydrogenative [2+2] cycloadditions using dihydroquinoxalinones (12) and alkenes yield azetidines (13) with concomitant oxidation, eliminating the need for stoichiometric oxidants [7]. These methods underscore the potential of photoredox catalysis in azetidine functionalization.